

An In-depth Technical Guide to 2-Bromo-5-fluoropyridine 1-oxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5-fluoropyridine 1-oxide

Cat. No.: B1441861

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Bromo-5-fluoropyridine 1-oxide**, a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer in-depth analysis and expert interpretation of its core properties and spectral data, empowering researchers to confidently utilize this compound in their synthetic endeavors.

Core Compound Identity and Properties

2-Bromo-5-fluoropyridine 1-oxide is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of more complex molecules. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent chemical transformations.

Chemical Structure:

Figure 1: Chemical structure of **2-Bromo-5-fluoropyridine 1-oxide**.

Core Identification:

Identifier	Value	Source
CAS Number	935534-39-7	BLD Pharm[1]
Molecular Formula	C ₅ H ₃ BrFNO	PubChemLite[2]
Molecular Weight	191.99 g/mol	PubChemLite[2]
InChI	InChI=1S/C5H3BrFNO/c6-5-2-1-4(7)3-8(5)9/h1-3H	PubChemLite[2]
SMILES	C1=CC(=O)N([O-])Br	PubChemLite[2]

Predicted Spectral Data and Interpretation

While comprehensive, experimentally verified spectral data for **2-Bromo-5-fluoropyridine 1-oxide** is not readily available in public databases, we can predict its spectral characteristics with a high degree of confidence based on established principles and data from analogous substituted pyridine N-oxides.[3][4]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The N-oxide group generally causes a downfield shift of the ring protons compared to the parent pyridine.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)	Rationale
H-3	7.10 - 7.30	dd	$J(H3-H4) \approx 8-9$, $J(H3-F) \approx 3-4$	Ortho to the bromine, influenced by both the N-oxide and fluorine.
H-4	7.40 - 7.60	ddd	$J(H4-H3) \approx 8-9$, $J(H4-F) \approx 8-9$, $J(H4-H6) \approx 2-3$	Coupled to two adjacent protons and the fluorine atom.
H-6	8.10 - 8.30	d	$J(H6-F) \approx 3-4$	Alpha to the N-oxide, significantly deshielded.

Rationale: The proton at the 6-position is expected to be the most deshielded due to its proximity to the electron-withdrawing N-oxide group. The fluorine atom will introduce characteristic splitting patterns (J-coupling) for the protons at positions 3 and 4.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will provide insights into the carbon framework of the molecule. The N-oxide and halogen substituents will have a pronounced effect on the chemical shifts of the carbon atoms.

Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz):

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C-2	140 - 145	Attached to bromine and adjacent to the N-oxide, expected to be deshielded.
C-3	120 - 125	Influenced by the adjacent bromine and the fluorine atom three bonds away.
C-4	125 - 130	Coupled to fluorine, showing a characteristic C-F coupling.
C-5	155 - 160 (d, ${}^1\text{J}_{\text{CF}} \approx 240-250$ Hz)	Directly attached to the highly electronegative fluorine atom, resulting in a large one-bond C-F coupling constant and significant deshielding.
C-6	135 - 140	Alpha to the N-oxide, deshielded.

Rationale: The carbon directly bonded to fluorine (C-5) will exhibit the largest chemical shift and a significant one-bond coupling constant. The carbons adjacent to the N-oxide (C-2 and C-6) will also be deshielded.

Predicted Infrared (IR) Spectral Data

The IR spectrum is a valuable tool for identifying key functional groups. For **2-Bromo-5-fluoropyridine 1-oxide**, the most characteristic vibrations will be associated with the N-O bond and the C-F and C-Br bonds.

Predicted Key IR Absorptions:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1600	Medium-Strong	Aromatic C=C and C=N stretching
~1250 - 1300	Strong	N-O stretching vibration
~1200 - 1250	Strong	C-F stretching vibration
~1000 - 1100	Medium	Aromatic C-H in-plane bending
~800 - 900	Strong	Aromatic C-H out-of-plane bending
~500 - 600	Medium	C-Br stretching vibration

Rationale: The N-O stretching vibration in pyridine N-oxides is a strong and characteristic band, typically appearing in the 1200-1300 cm⁻¹ region. The C-F and C-Br stretching vibrations are also expected to be prominent.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **2-Bromo-5-fluoropyridine 1-oxide**, the presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak.

Predicted MS Fragmentation:

m/z	Ion	Rationale
191/193	[M] ⁺	Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine.
175/177	[M-O] ⁺	Loss of the oxygen atom from the N-oxide, a common fragmentation pathway for N-oxides.
112	[M-Br] ⁺	Loss of the bromine atom.
96	[M-Br-O] ⁺	Subsequent loss of oxygen after the loss of bromine.

Rationale: The most characteristic feature in the mass spectrum will be the isotopic signature of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The loss of the oxygen atom from the N-oxide is a very common and often prominent fragmentation pathway.

Experimental Protocols: Synthesis and Characterization Workflow

The synthesis of **2-Bromo-5-fluoropyridine 1-oxide** typically involves the oxidation of the parent 2-Bromo-5-fluoropyridine. A general workflow for its synthesis and characterization is outlined below.

Synthesis Protocol: Oxidation of 2-Bromo-5-fluoropyridine

This protocol is based on general procedures for the N-oxidation of pyridines.

Materials:

- 2-Bromo-5-fluoropyridine
- meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid

- Dichloromethane (DCM) or other suitable solvent
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve 2-Bromo-5-fluoropyridine in a suitable solvent such as dichloromethane.
- Cool the solution in an ice bath.
- Add the oxidizing agent (e.g., m-CPBA) portion-wise, maintaining the temperature below 5 °C.
- Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with the same solvent.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure **2-Bromo-5-fluoropyridine 1-oxide**.

Characterization Workflow

A standard workflow for the characterization of the synthesized product is depicted below.

Figure 2: A typical workflow for the synthesis and characterization of **2-Bromo-5-fluoropyridine 1-oxide**.

Conclusion

2-Bromo-5-fluoropyridine 1-oxide is a valuable synthetic intermediate with distinct spectral properties that are predictable based on its structure and comparison with analogous compounds. This guide provides researchers with the foundational knowledge and expected analytical data necessary for the successful identification and application of this compound in their research. The provided protocols and workflow diagrams serve as a practical starting point for its synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5-fluoropyridine 1-oxide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1441861#2-bromo-5-fluoropyridine-1-oxide-cas-number-and-spectral-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com